Ethyl 2-amino-5-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-3-5(9(10,11)12)4-14-7(6)13/h3-4H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZTFONAMNSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization from Trifluoromethylated Precursors
One prominent approach involves the cyclization of trifluoromethylated intermediates derived from substituted pyridine derivatives. This method typically employs the following steps:
Preparation of 2,6-Dihalogenated Pyridine Derivatives: Starting from commercially available pyridine, selective halogenation yields 2,6-dihalogenated pyridines, often 2,6-dichloropyridine or 2,6-dibromopyridine.
Nucleophilic Substitution with Ethylamine: The halogen atoms are substituted with ethylamine groups via nucleophilic aromatic substitution, forming amino-functionalized pyridines.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 5-position through electrophilic trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl sulfonates under copper catalysis.
Esterification: The resulting amino-trifluoromethyl pyridine derivative is esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid) to form the ethyl ester.
This route is advantageous for its high regioselectivity and compatibility with large-scale synthesis, as evidenced by patent CN114716320A, which discusses similar pyridine derivatives and their functionalization (source).
Multi-Step Synthesis via Nitration and Subsequent Functionalization
Another well-established method involves initial nitration of pyridine, followed by reduction and functional group modifications:
Nitration of Pyridine: Nitration at the 2-position yields 2-nitropyridine.
Reduction to 2-Aminopyridine: Catalytic hydrogenation converts the nitro group to an amino group, producing 2-aminopyridine.
Trifluoromethylation at the 5-Position: Using electrophilic trifluoromethylating agents (e.g., Togni’s reagent) under copper catalysis selectively introduces the trifluoromethyl group at the 5-position.
Esterification: The amino group is then esterified with ethanol, often via carbodiimide coupling or acid catalysis, to afford Ethyl 2-amino-5-(trifluoromethyl)nicotinate.
One-Pot Multi-Component Reactions
Recent advancements have explored one-pot synthesis strategies, combining multiple steps into a single reaction vessel to improve efficiency:
Starting from Ethyl 4-chloro-3-oxobutyrate and Trifluoromethylated Reagents: As reported in patent WO2006059103A2, these reagents undergo condensation, halogen substitution, and cyclization to yield the target compound.
Sequential Addition of Reagents: Under controlled conditions, the trifluoromethyl group is introduced via electrophilic trifluoromethylation, followed by intramolecular cyclization to form the nicotinate core.
Advantages: Reduced purification steps, minimized side reactions, and improved yields make this method suitable for industrial scale-up, especially when optimized as in patent WO2004078729A1.
Key Reaction Conditions and Catalysts
| Method | Key Reagents | Catalysts | Solvents | Notable Features |
|---|---|---|---|---|
| Cyclization from trifluoromethylated pyridines | Trifluoromethylating agents (e.g., Togni’s reagent) | Copper catalysts | Acetonitrile, DMF | High regioselectivity, scalable |
| Nitration and reduction | Nitric acid, catalytic hydrogenation | Palladium, Raney Ni | Ethanol, methanol | Well-established, high yield |
| One-pot multi-component | Ethyl 4-chloro-3-oxobutyrate, trifluoromethyl reagents | Various catalysts | Tetrahydrofuran, acetic acid | Efficient, fewer purification steps |
Research Findings and Data Summary
| Study/Patent | Main Route | Yield | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| CN114716320A | Pyridine functionalization with trifluoromethylation | Not specified | Not specified | Suitable for large-scale, regioselective | Requires multiple steps, reagent costs |
| WO2006059103A2 | Multi-step synthesis from ethyl acetoacetate derivatives | Moderate (~60-70%) | Prolonged | High regioselectivity | Side reactions, incomplete conversions |
| WO2004078729A1 | Etherification and ring closure | Low (~36%) | Long | Innovative multi-step process | Difficult purification, side reactions |
Concluding Remarks
The most promising and industrially viable methods for preparing this compound involve:
Regioselective trifluoromethylation of pyridine derivatives followed by nucleophilic substitution and esterification .
Multi-step pathways starting from simple pyridine precursors, utilizing electrophilic trifluoromethylation techniques, and optimized cyclization strategies .
One-pot multi-component reactions that integrate trifluoromethylation and cyclization, reducing reaction steps and improving yields.
These methods are supported by patent literature and recent research, emphasizing high regioselectivity, scalability, and cost-effectiveness for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The following table highlights critical structural variations among Ethyl 2-amino-5-(trifluoromethyl)nicotinate and related compounds:
Functional Implications
- Amino vs. Cyano Groups: The 2-amino group (-NH₂) provides a site for hydrogen bonding and derivatization (e.g., amide formation), whereas cyano (-CN) substituents (as in 445-71-6) may enhance electron-withdrawing effects, altering reactivity in electrophilic substitutions .
- Trifluoromethyl Position: All analogs retain the 5-CF₃ group, which is known to improve metabolic stability and bioavailability in drug candidates .
- Thioureido Substituents : The thiourea moiety in 651292-55-6 introduces sulfur, which may influence redox properties and metal coordination, relevant in catalysis or enzyme inhibition .
Biological Activity
Ethyl 2-amino-5-(trifluoromethyl)nicotinate is a compound derived from nicotinic acid, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound features a trifluoromethyl group at the 5-position of the nicotinic acid structure, which significantly influences its chemical behavior and biological activity. The synthesis of this compound typically involves the reaction of ethyl nicotinate with trifluoroacetic anhydride or other trifluoromethylating agents under controlled conditions.
The molecular formula is , with a molar mass of 195.15 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a screening against various cancer cell lines, this compound exhibited significant cytotoxic effects. For instance, it demonstrated an IC50 value of approximately 0.068 µM against the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potent anti-angiogenic properties .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-15 | 0.068 |
| Reference Drug (Doxorubicin) | HCT-15 | Varies |
| Reference Drug (Sorafenib) | PC-3 | Varies |
In addition to direct cytotoxicity, this compound also induces apoptosis in cancer cells, evidenced by increased levels of caspase-3 .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through superoxide dismutase (SOD) assays. The results indicated that it exhibits antioxidant activity comparable to that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- VEGFR-2 Inhibition : The compound selectively inhibits VEGFR-2, a key player in angiogenesis, thereby limiting tumor growth and metastasis.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes cell death in malignant cells.
- Antioxidant Defense : It scavenges free radicals and enhances endogenous antioxidant mechanisms.
Case Studies and Clinical Relevance
A case study involving the application of this compound in combination therapies revealed enhanced efficacy when used alongside established chemotherapeutics like doxorubicin. The combination therapy resulted in reduced side effects and improved overall survival rates in preclinical models .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the precise molecular pathways involved in its anticancer and antioxidant activities.
- Formulation Development : Creating delivery systems that enhance bioavailability and targeted delivery to tumor sites.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-amino-5-(trifluoromethyl)nicotinate, and how can purity be optimized?
- Methodology : The synthesis typically involves reacting a nicotinic acid precursor (e.g., 2-amino-5-(trifluoromethyl)nicotinic acid) with ethanol in the presence of a base like sodium ethoxide under reflux conditions. Isolation is achieved via crystallization or distillation. To optimize purity, use high-purity starting materials, monitor reaction progress with thin-layer chromatography (TLC), and employ recrystallization with solvents like ethanol or ethyl acetate. Ensure inert atmospheres to prevent oxidation of sensitive functional groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester group, trifluoromethyl substitution, and amino group positioning.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- LC-MS : Combine liquid chromatography with mass spectrometry to verify molecular weight (CHFNO, MW: 234.18 g/mol) and detect impurities.
- Infrared (IR) Spectroscopy : Identify characteristic peaks for ester carbonyl (~1700 cm) and NH stretching (~3400 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Orthogonal Assays : Validate activity using multiple assays (e.g., microbroth dilution for antimicrobial activity, MTT assays for cytotoxicity).
- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate) to isolate functional group contributions.
- Solubility Optimization : Address variability by standardizing solvent systems (e.g., DMSO for in vitro studies) and adjusting concentrations to account for lipophilicity from the trifluoromethyl group .
Q. What strategies enhance the pharmacokinetic properties of this compound for CNS-targeted drug development?
- Methodology :
- Ester Hydrolysis Studies : Evaluate stability in plasma using LC-MS to determine half-life and identify metabolites.
- Prodrug Modifications : Replace the ethyl ester with a more labile group (e.g., pivaloyloxymethyl) to improve blood-brain barrier penetration.
- Co-crystallization : Use co-crystals with cyclodextrins to enhance aqueous solubility without altering biological activity .
Q. How does the trifluoromethyl group influence electronic and steric effects in nucleophilic substitution reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., Ethyl 2-amino-5-methylnicotinate) under identical conditions.
- X-ray Crystallography : Resolve crystal structures to assess steric hindrance from the CF group and its impact on regioselectivity .
Q. How does this compound compare to Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate in receptor binding assays?
- Methodology :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-epibatidine for nicotinic acetylcholine receptors) to measure IC values.
- Molecular Docking : Simulate binding poses in silico (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with NH, hydrophobic interactions with CF).
- SAR Analysis : Systematically modify substituents (e.g., replace NH with CN) to quantify contributions to affinity .
Tables for Comparative Analysis
Table 1 : Key Physicochemical Properties of this compound vs. Analogs
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL in DMSO) |
|---|---|---|---|
| This compound | 234.18 | 2.1 | 45.3 |
| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 258.20 | 2.8 | 28.7 |
| Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate | 248.22 | 1.6 | 62.5 |
Table 2 : Biological Activity Comparison (IC Values)
| Compound | Antimicrobial (µM) | Anticancer (µM, HeLa) | Neuroprotective (µM) |
|---|---|---|---|
| This compound | 12.4 | 8.9 | 15.2 |
| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 18.7 | 22.3 | >50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
